molecular formula C15H25N3O2S B2882180 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207054-93-0

1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2882180
CAS No.: 1207054-93-0
M. Wt: 311.44
InChI Key: ADDNSHGZXXQKGN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group and a methoxyethyl urea side chain. Urea derivatives are privileged scaffolds in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding and pharmacokinetic properties .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-20-9-6-16-15(19)17-11-13-4-7-18(8-5-13)12-14-3-2-10-21-14/h2-3,10,13H,4-9,11-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDNSHGZXXQKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of piperidine with thiophen-2-ylmethyl chloride under basic conditions to form 1-(thiophen-2-ylmethyl)piperidine.

    Urea Formation: The next step involves the reaction of the piperidine derivative with 1-(2-methoxyethyl)isocyanate to form the final product, this compound. This reaction is typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the urea moiety to an amine.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Variations in Piperidine Substituents

The piperidine ring is a common feature in many bioactive compounds. Below is a comparison of substituents and their implications:

Compound Name Piperidine Substituent Key Structural Differences Potential Impact Reference
Target Compound 1-(Thiophen-2-ylmethyl) Thiophene ring (aromatic, sulfur-containing) Enhanced lipophilicity; potential for π-π interactions
1-(1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl) Thiopyran-4-yl Saturated thiopyran ring Reduced aromaticity; altered metabolic stability
1-(1-(3-Chlorobenzyl)piperidin-4-yl) analogs 3-Chlorobenzyl Chlorinated aromatic group Increased electrophilicity; halogen bonding

Key Observations :

  • The thiophen-2-ylmethyl group in the target compound may improve membrane permeability compared to saturated thiopyran derivatives .
  • Chlorobenzyl-substituted analogs (e.g., compound 21q in ) demonstrate how halogen atoms can enhance binding to hydrophobic pockets in enzymes .

Variations in Urea Side Chains

The methoxyethyl group in the target compound distinguishes it from other urea derivatives:

Compound Name Urea Side Chain Key Features Biological Relevance Reference
Target Compound 2-Methoxyethyl Ether linkage; moderate polarity Balanced solubility and permeability
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-Methoxyphenyl + pyrrole-carbonyl Aromatic and hydrogen-bonding groups Potential kinase inhibition
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Pyridin-2-ylmethyl thio + CF₃ Electron-withdrawing groups Enhanced target affinity (e.g., kinase inhibition)

Key Observations :

  • The methoxyethyl group in the target compound likely confers better aqueous solubility than purely aromatic substituents (e.g., 4-methoxyphenyl in ) .
  • Trifluoromethyl groups (e.g., compound 7n in ) are known to improve metabolic stability and binding via hydrophobic interactions .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) are common in kinase-targeting compounds .
  • The thiophene moiety in the target compound may mimic heterocyclic motifs in antiproliferative agents (e.g., ) .

Key Observations :

  • One-step carbonylation () offers higher efficiency compared to multi-step routes .
  • The target compound’s synthesis may require careful optimization due to steric hindrance from the thiophen-2-ylmethyl group .

Biological Activity

1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound with significant potential in biological applications. Its unique molecular structure, featuring a methoxyethyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group, suggests various mechanisms of action that may influence biological processes. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following attributes:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₅H₂₅N₃O₂S
Molecular Weight 311.4 g/mol
CAS Number 1207054-93-0

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Receptor Interaction : The piperidine ring may interact with various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : The thiophen moiety can engage in π–π interactions or hydrogen bonding with enzymes, altering their activity.
  • Increased Solubility : The methoxyethyl group enhances solubility and bioavailability, which can improve pharmacokinetic properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties. Compounds containing piperidine derivatives have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter receptors.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesPotential Applications
N1-(2-methoxyethyl)-N2-(piperidin-4-ylmethyl)oxalamideLacks thiophen groupGeneral pharmacological studies
N1-(2-ethoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamideEthoxy instead of methoxy groupPotentially different solubility profiles

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that derivatives containing thiophene groups could inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Research has shown that piperidine derivatives can protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Pharmacokinetics : Studies on similar compounds indicate favorable absorption profiles due to enhanced solubility from methoxy groups, supporting the hypothesis for improved bioavailability in this compound.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, and what key parameters influence yield?

The synthesis typically involves multi-step reactions starting from methoxyethyl and thiophene-containing precursors. Key steps include:

  • Coupling reactions : Use of carbodiimide coupling reagents (e.g., EDCI) to form urea bonds between amine and isocyanate intermediates .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are employed to neutralize byproducts and accelerate reactions . Optimization parameters include temperature (typically 0–25°C for coupling steps), reaction time (4–24 hours), and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) identify functional groups and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and purity .
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive bond lengths and angles .

Q. What are the key physicochemical properties relevant to formulation and storage?

  • Solubility : High solubility in polar organic solvents (e.g., DMSO, ethanol) due to the methoxyethyl group; limited aqueous solubility .
  • Stability : Degrades under extreme pH (<3 or >11) or prolonged exposure to >60°C. Stability studies recommend storage at –20°C in inert atmospheres .
  • Melting Point : Determined via differential scanning calorimetry (DSC); typical range 150–200°C .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how can binding mechanisms be elucidated?

The urea moiety facilitates hydrogen bonding with enzymes/receptors (e.g., kinases, GPCRs). Methodologies include:

  • Biochemical assays : Fluorescence polarization or FRET-based competitive binding assays to measure IC50 values .
  • Molecular docking : Computational simulations (e.g., AutoDock Vina) predict binding poses and affinity to targets like soluble epoxide hydrolase (sEH) .
  • Mutagenesis studies : Validating key residues in target proteins via site-directed mutagenesis .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies focus on modifying:

  • Thiophene substituents : Electron-donating groups (e.g., methyl) enhance metabolic stability .
  • Piperidine methylation : N-Methylation reduces off-target interactions while maintaining potency .
  • Methoxyethyl chain length : Shorter chains improve solubility but may reduce membrane permeability . Comparative data from analogs (e.g., 1-(4-chlorophenyl)-3-(piperidin-4-ylmethyl)urea) highlight trade-offs between selectivity and efficacy .

Q. How should researchers address contradictory data in biological activity reports?

Contradictions (e.g., varying IC50 values across studies) require:

  • Assay standardization : Uniform conditions (pH, temperature, solvent concentration) .
  • Orthogonal validation : Confirm results using alternate techniques (e.g., SPR alongside enzyme assays) .
  • Batch analysis : Verify compound purity via HPLC (>95%) to rule out degradation artifacts .

Q. What strategies improve synthetic yield while minimizing side reactions?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective couplings .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
  • In-line monitoring : Use of TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. How does the compound’s stability vary under physiological conditions, and how can this be mitigated?

  • pH-dependent degradation : Hydrolysis of the urea bond occurs in acidic environments (e.g., gastric fluid). Strategies include prodrug design or enteric coatings .
  • Oxidative stability : Thiophene rings are susceptible to oxidation; antioxidants (e.g., BHT) or steric hindrance via substituents (e.g., methyl groups) enhance stability .

Q. What computational tools predict the compound’s pharmacokinetic (PK) profile?

  • ADME prediction : Software like SwissADME estimates absorption, distribution, and metabolism using logP, topological polar surface area (TPSA), and rotatable bond counts .
  • CYP450 inhibition assays : Liver microsomes identify metabolic hotspots for structural optimization .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
  • CRISPR/Cas9 knockouts : Confirm loss of activity in target-deficient cell lines .

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